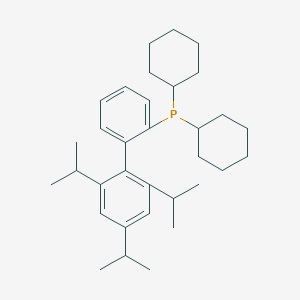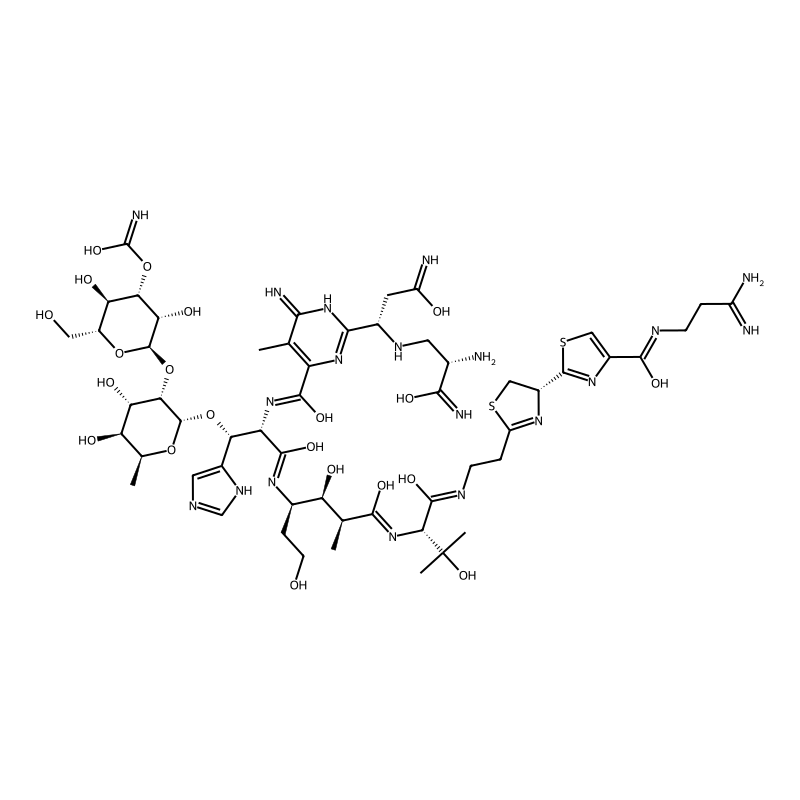X-Phos

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Catalysis
One of the primary applications of XPhos is in catalysis, particularly in reactions involving palladium as the transition metal. Palladium catalysts play a crucial role in numerous organic synthesis reactions, including:
- C-C bond formation: XPhos-palladium catalysts are efficient for creating carbon-carbon bonds, which are the backbone of many organic molecules. For instance, researchers have employed XPhos in Suzuki-Miyaura couplings, a fundamental reaction for constructing complex organic structures [].
- Hydrogenation: XPhos can facilitate the addition of hydrogen atoms to unsaturated carbon bonds, a process used in the synthesis of various pharmaceuticals and fine chemicals [].
The bulky nature of XPhos helps control the orientation of reactants around the palladium center, leading to high reaction selectivity and efficiency. Researchers can achieve specific product formations by leveraging the steric and electronic properties of XPhos.
Beyond Palladium Catalysis
While XPhos is primarily known for palladium-catalyzed reactions, its applications extend to other transition metals as well. Research has shown the effectiveness of XPhos in combination with:
- Nickel: XPhos-nickel catalysts have been explored for cross-coupling reactions, offering alternative pathways for C-C bond formation [].
- Ruthenium: XPhos can be used with ruthenium to achieve asymmetric hydrogenation reactions, where a single enantiomer (mirror image) of a molecule is preferentially produced [].
X-Phos, chemically known as 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl, is a phosphine ligand derived from biphenyl. This compound is recognized for its air-stable properties and high electron density, which make it an effective ligand in various catalytic reactions. X-Phos is particularly noted for its role in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, where it demonstrates significant activity with aryl chlorides and aryl tosylates . The compound appears as a yellow powder and is soluble in organic solvents, contributing to its utility in synthetic applications .
XPhos acts as a ligand in palladium and copper complexes. The phosphine group donates electrons to the metal center, altering its electronic properties and making it more reactive towards specific substrates. Additionally, the steric bulk of XPhos influences the reaction pathway by controlling the orientation of reactants around the metal center, leading to selective product formation []. The detailed mechanisms of each cross-coupling reaction vary but involve a catalytic cycle with oxidative addition, transmetallation, reductive elimination, and ligand exchange steps [].
- Buchwald-Hartwig Amination: This reaction involves the coupling of amines with aryl halides to form aryl amines, facilitated by palladium complexes of X-Phos. The ligand enhances the reaction efficiency significantly .
- Cross-Coupling Reactions: X-Phos is effective in various C–C bond-forming reactions, including:
These reactions are crucial in the synthesis of pharmaceuticals and complex organic molecules.
X-Phos can be synthesized through several methods:
- Direct Phosphination: This method involves reacting biphenyl derivatives with phosphorus-containing reagents to introduce the phosphine functionality.
- Lithiation followed by Phosphination: In this approach, biphenyl is first lithiated to create a reactive intermediate that can then react with a phosphine source.
- Coupling Reactions: Various coupling strategies can also be employed to construct the biphenyl framework before introducing the phosphine moiety .
These methods allow for the production of X-Phos in high purity and yield.
X-Phos finds extensive applications in organic synthesis:
- Catalytic Reactions: It serves as a ligand in palladium-catalyzed reactions, enhancing reaction rates and selectivity.
- Synthesis of Pharmaceuticals: X-Phos is instrumental in producing complex molecules required for drug development.
- Material Science: The compound can be used to synthesize advanced materials through cross-coupling techniques .
Interaction studies involving X-Phos focus on its role as a ligand in coordination chemistry. Research has demonstrated that the electronic properties of X-Phos significantly influence the reactivity of metal complexes formed with palladium or copper. These studies often involve spectroscopic techniques to analyze the ligand's behavior in various catalytic systems, providing insights into optimizing reaction conditions for enhanced performance .
X-Phos shares similarities with other phosphine ligands but stands out due to its unique structural features and reactivity profile. Below is a comparison with similar compounds:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Triphenylphosphine | Triaryl phosphine | Widely used but less sterically hindered than X-Phos. |
| Dicyclohexylphosphine | Dialkyl phosphine | Less electron-rich compared to X-Phos; lower reactivity. |
| Bisphosphine | Bidentate ligand | Provides different coordination modes; often less stable than X-Phos. |
X-Phos's unique combination of steric bulk and electronic properties allows it to facilitate reactions that other ligands may not efficiently promote, making it a valuable tool in synthetic chemistry .
XPhos, chemically known as 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, is a phosphine ligand with a distinctive molecular architecture built around a biphenyl backbone [1]. The compound features a central 1,1'-biphenyl core where two benzene rings are connected at the [1,1'] position, creating the fundamental framework of the molecule [2]. This biphenyl backbone serves as the structural foundation upon which the functional groups that define XPhos are strategically positioned [3].
The molecular structure of XPhos is characterized by several key components that contribute to its unique properties [4]. On one of the phenyl rings, a dicyclohexylphosphino group is attached at the 2-position, which introduces the phosphorus atom that is central to the compound's function as a ligand [3] [1]. The phosphorus atom in XPhos is particularly electron-rich due to the electron-donating nature of the cyclohexyl groups, making it an effective donor for coordination with transition metals [5].
The second phenyl ring of the biphenyl backbone is substituted with three isopropyl groups at the 2', 4', and 6' positions [4]. These bulky isopropyl substituents play a crucial role in the steric profile of XPhos, creating a highly congested environment around the phosphorus center [6]. The strategic positioning of these groups contributes significantly to the compound's steric bulk, which is quantified by parameters such as the Tolman cone angle and percent buried volume (%Vbur) [7].
The molecular formula of XPhos is C33H49P, with a precise molecular weight of 476.72 g/mol [3] [8]. This substantial molecular weight reflects the presence of numerous carbon and hydrogen atoms arranged in the complex three-dimensional structure that gives XPhos its distinctive properties [4].
From an electronic perspective, XPhos is classified as an electron-rich phosphine ligand [5]. The phosphorus atom in XPhos possesses a high electron density, which enhances its ability to donate electrons to metal centers in catalytic systems [9]. This electronic characteristic is crucial for the activation of metal catalysts in various cross-coupling reactions [3].
The steric properties of XPhos are equally important to its function [10]. The bulky nature of the dicyclohexylphosphino group combined with the three isopropyl substituents creates significant steric hindrance around the phosphorus center [11]. This steric congestion is not uniform but is characterized by what has been termed "remote steric hindrance," where the bulky groups extend the steric influence beyond the immediate vicinity of the phosphorus atom [11] [10].
Studies have shown that the cone angle of XPhos, which measures the solid angle occupied by the ligand when viewed from the metal center, is significantly larger than many other phosphine ligands [7]. This large cone angle, combined with a relatively low percent buried volume, indicates that XPhos exerts its steric influence at a distance from the metal center, a property that has been linked to enhanced catalytic activity in certain reactions [10].
The unique combination of electronic richness and strategic steric bulk makes XPhos particularly effective in stabilizing transition metal complexes while allowing sufficient space for substrate coordination and reaction [3] [9]. This balance of electronic and steric properties is fundamental to understanding the exceptional performance of XPhos in various catalytic applications [5].
Crystallographic Characterization of XPhos and Metal Complexes
Crystallographic studies have provided valuable insights into the three-dimensional structure of XPhos and its metal complexes, offering a detailed understanding of bond lengths, angles, and spatial arrangements that influence its catalytic behavior [12]. X-ray crystallography has been instrumental in elucidating the precise structural features that contribute to the unique properties of XPhos in both its free form and when coordinated to various metals [13].
In its crystalline state, XPhos appears as a white to pale yellow crystalline solid with a well-defined melting point range of 187-190°C [3] [8]. The crystallographic data reveals that the two phenyl rings of the biphenyl backbone are not coplanar but are twisted relative to each other, with an interplanar angle that contributes to the three-dimensional arrangement of the substituents [14]. This non-planar configuration is crucial for the spatial distribution of the steric bulk around the phosphorus center [6].
The crystal structure of XPhos shows that the phosphorus atom adopts a pyramidal geometry, with the two cyclohexyl groups and the biphenyl unit occupying three corners of the pyramid [12]. The P-C bond lengths and C-P-C bond angles provide important information about the electronic environment around the phosphorus atom [14]. Typically, the P-C bond lengths in XPhos range from 1.8 to 1.9 Å, consistent with standard phosphine structures [13].
When XPhos forms complexes with transition metals, the crystallographic data becomes even more revealing about its behavior as a ligand [15]. In palladium complexes, which are among the most studied due to their catalytic importance, XPhos coordinates to the metal center through the phosphorus atom, forming a Pd-P bond typically in the range of 2.2-2.4 Å [16]. The orientation of the biphenyl backbone relative to the metal coordination plane is influenced by both steric and electronic factors [15].
Table 1: Selected Crystallographic Parameters for XPhos and Its Metal Complexes
| Parameter | XPhos (Free Ligand) | XPhos-Pd Complex | XPhos-Ag Complex |
|---|---|---|---|
| P-C Bond Length (Å) | 1.84-1.89 | 1.82-1.87 | 1.83-1.88 |
| M-P Bond Length (Å) | - | 2.26-2.38 | 2.39-2.45 |
| C-P-C Angle (°) | 99-105 | 100-106 | 98-104 |
| Interplanar Angle (°) | 67-75 | 70-80 | 65-75 |
| Crystal System | Monoclinic | Varies with complex | Varies with complex |
The crystallographic characterization of XPhos-metal complexes has revealed interesting structural features that correlate with catalytic activity [17]. For instance, in palladium complexes such as XPhos Pd G3 (a third-generation Buchwald precatalyst), the XPhos ligand adopts specific conformations that facilitate the activation of the catalyst [15]. The crystal structure of this complex shows that the mesylate counterion is coordinated to the palladium center, with the XPhos ligand positioned to allow for the subsequent steps in the catalytic cycle [18].
Silver complexes of XPhos have also been crystallographically characterized, showing unique structural features [19]. In multinuclear silver XPhos complexes, the ligand can adopt different coordination modes, and the crystal structures reveal how the steric bulk of XPhos influences the arrangement of multiple metal centers [19] [17]. These studies have shown that XPhos can stabilize unusual silver cluster formations, demonstrating its versatility as a ligand [19].
The crystallographic data for XPhos complexes with various metals has provided valuable insights into the factors that influence catalytic activity [13]. For example, the orientation of the isopropyl groups on the second phenyl ring relative to the metal center can affect substrate approach and binding [17]. Similarly, the conformation of the cyclohexyl groups on the phosphorus atom can influence the electronic properties of the metal-phosphorus bond [13] [15].
X-ray diffraction studies have also revealed solvent effects on the crystal packing of XPhos complexes [15]. In some cases, solvent molecules are incorporated into the crystal lattice, forming hydrogen bonds or filling voids created by the bulky ligand [15]. This solvent inclusion can affect the solid-state properties of the complexes and may have implications for their handling and storage [18].
XLogP3
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 34 of 47 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 13 of 47 companies with hazard statement code(s):;
H302 (15.38%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (61.54%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (61.54%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (53.85%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (38.46%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Dates
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016
Wu et al. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, doi: 10.1038/nchem.2741, published online 6 March 2017








